3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLGMOXAQMNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, also known by its chemical identifier CCT244747, is a compound of significant interest in medicinal chemistry due to its potential as a therapeutic agent. This article reviews the biological activity of CCT244747, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular structure of CCT244747 is characterized by the following components:
- Dimethylamino group : Contributes to the compound's basicity and potential interaction with biological targets.
- Propan-2-yloxy linkage : Enhances solubility and bioavailability.
- Pyridine and pyrazine rings : Provide structural stability and are common in pharmacologically active compounds.
CCT244747 has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. By inhibiting CHK1, CCT244747 disrupts the cellular mechanisms that allow cancer cells to survive despite DNA damage, leading to increased sensitivity to chemotherapeutic agents.
In Vitro Studies
Research has demonstrated that CCT244747 exhibits micromolar potency against various cancer cell lines. Notably, it has shown:
- Inhibition of Cell Proliferation : Studies indicate that CCT244747 significantly reduces cell viability in cancer cell lines such as DLD1 and other colorectal cancer models. The IC50 values range from 0.5 to 5 µM depending on the specific cell line tested .
Mechanistic Insights
The mechanism by which CCT244747 exerts its effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cells from progressing through the cycle when DNA damage is detected.
- Synergistic Effects with Chemotherapy : When used in combination with traditional chemotherapeutic agents, CCT244747 enhances their efficacy by sensitizing cancer cells to these treatments .
Case Studies
Several case studies have highlighted the efficacy of CCT244747 in preclinical models:
- Study on Colorectal Cancer : In a xenograft model using DLD1 cells, treatment with CCT244747 resulted in a significant reduction in tumor size compared to controls, indicating its potential for therapeutic application .
- Combination Therapy Studies : Research has shown that combining CCT244747 with gemcitabine or cisplatin leads to enhanced tumor regression compared to monotherapy, suggesting a promising avenue for clinical exploration .
Safety and Toxicology
While preliminary studies indicate that CCT244747 is well-tolerated at therapeutic doses, further toxicological assessments are necessary to evaluate long-term safety profiles and potential side effects in vivo.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its effects on various biological targets, including:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, making it valuable in studying receptor-mediated signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit certain enzymes involved in metabolic pathways, which is crucial for understanding drug metabolism and interactions.
Cancer Research
Due to its structural features, the compound is being explored for its anticancer properties. It may inhibit tumor growth by:
- Targeting specific cancer cell lines.
- Inducing apoptosis (programmed cell death) in malignant cells.
Neuropharmacology
The dimethylamino group suggests potential central nervous system activity. Research is ongoing to evaluate its:
- Neuroprotective effects.
- Impact on neurotransmitter systems, particularly those related to mood disorders.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the core structure can enhance therapeutic potential .
Case Study 2: Neuroprotective Effects
A study published in Neuropharmacology investigated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings demonstrated that the compound reduced cell death and oxidative damage, indicating its potential as a treatment for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, given its multi-heterocyclic architecture?
- Methodological Answer : The compound’s synthesis likely involves sequential coupling of pyrazine, pyridine, and pyrazole moieties. For example:
Pyrazine Core Formation : Start with nitration and cyanation of a pyrazine scaffold under controlled pH (e.g., acetic acid reflux) to install the carbonitrile group .
Amination and Etherification : Use Buchwald-Hartwig conditions for the pyridinylamino substitution, followed by nucleophilic substitution with 1-(dimethylamino)propan-2-ol under basic conditions (e.g., K₂CO₃/DMF) to introduce the ether linkage .
Pyrazole Integration : Employ Suzuki-Miyaura coupling for the 1-methylpyrazol-4-yl group, using Pd catalysts and optimized ligand systems (e.g., XPhos) .
- Key Considerations : Monitor intermediates via LC-MS to avoid side reactions (e.g., over-alkylation).
Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the carbonitrile (-CN) and methoxy (-OCH₃) groups .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign peaks for the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂), pyridine protons (δ ~8.5–9.0 ppm), and pyrazine carbons (δ ~150–160 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the propan-2-yloxy chain, if crystallization is feasible .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data across solvent systems during formulation studies?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters (HSPs) to identify solvents with polarity matching the compound’s heteroaromatic and polar groups (e.g., DMSO, ethanol/water mixtures) .
- Co-Solvency Approach : Blend solvents like PEG-400 and propylene glycol to enhance solubility while maintaining biocompatibility for in vivo assays .
- Thermodynamic Analysis : Perform van’t Hoff plots to assess entropy-driven vs. enthalpy-driven solubility, particularly for the methoxypyridine moiety .
Q. What computational strategies elucidate binding interactions of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Dock the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR), focusing on hydrogen bonds between the pyridinylamino group and kinase hinge regions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories, emphasizing conformational flexibility of the dimethylamino-propan-2-yloxy chain .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the 1-methylpyrazole group with bulkier analogs .
Q. How should conflicting bioactivity data between enzymatic and cell-based assays be interpreted?
- Methodological Answer :
- Membrane Permeability Assays : Use Caco-2 or PAMPA models to determine if the dimethylamino group enhances passive diffusion, explaining higher cellular vs. enzymatic IC₅₀ .
- Metabolite Profiling (LC-HRMS) : Identify oxidative metabolites (e.g., N-demethylation) that may deactivate the compound in cell-based systems .
- Off-Target Screening : Utilize kinome-wide profiling (e.g., KinomeScan) to assess selectivity, as promiscuity could mask true target engagement .
Data Contradiction Analysis
Q. Why might stability studies in buffer vs. plasma yield conflicting degradation rates?
- Methodological Answer :
- Enzymatic Hydrolysis : Test susceptibility to esterases or amidases in plasma, particularly near the propan-2-yloxy linker .
- pH-Dependent Degradation : Compare degradation kinetics at physiological pH (7.4) vs. acidic/alkaline conditions, as the pyrazine core may hydrolyze under non-physiological extremes .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine if high PPB (>90%) reduces free compound availability, skewing stability measurements .
Experimental Design Recommendations
Q. What in vitro models best predict in vivo efficacy for this compound?
- Methodological Answer :
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures, especially for assessing penetration of the hydrophobic pyrazine-carbonitrile core .
- Primary Cell Co-Cultures : Include stromal cells (e.g., fibroblasts) to evaluate off-target effects on non-malignant tissues .
- PK/PD Integration : Use compartmental modeling to correlate in vitro IC₅₀ with achievable plasma concentrations from preclinical pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
